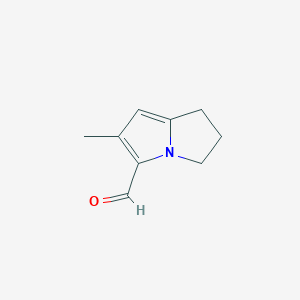

6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde

Description

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde (IUPAC: this compound; synonyms: 5-formyl-2,3-dihydro-6-methyl-1H-pyrrolizine) is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with a methyl group at position 6 and a formyl group at position 5 . Its molecular formula is C₉H₁₁NO, with an average molecular mass of 149.19 g/mol. This compound has been investigated in medicinal chemistry for its role as a scaffold in synthesizing derivatives targeting anti-inflammatory pathways, particularly microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors .

Properties

CAS No. |

55041-87-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde |

InChI |

InChI=1S/C9H11NO/c1-7-5-8-3-2-4-10(8)9(7)6-11/h5-6H,2-4H2,1H3 |

InChI Key |

NWFQKPJYEJRQRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2CCCC2=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired compound in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid.

Reduction: 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde has shown potential as a lead compound in drug development due to its biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

- Kinase Inhibition : It has been investigated for its ability to inhibit specific kinases, which are crucial targets in cancer therapy.

Research highlights the compound's role in biological systems:

- Anti-inflammatory Properties : Case studies demonstrate its efficacy in reducing inflammation markers in vitro.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, warranting further investigation into its mechanism of action.

Materials Science

The unique structure of this compound allows it to be utilized in developing advanced materials:

- Polymer Synthesis : It serves as a building block for synthesizing polymers with tailored properties.

- Coatings and Adhesives : The compound's reactivity can be exploited to create coatings with specific functional characteristics.

Data Table of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Neuroprotective Mechanism

In another study published in the Journal of Neurochemistry, the neuroprotective effects of this compound were evaluated using an in vitro model of neurodegeneration. The findings indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism : The target compound and its 5-methyl-7-carbaldehyde analog () share identical molecular formulas but differ in substituent positions. This isomerism may influence reactivity, solubility, and target binding. For instance, the 5-carbaldehyde group in the target compound positions it as a reactive site for synthesizing derivatives targeting mPGES-1 .

The phenolic derivative (compound 8 in ) diverges significantly with a benzofuran-phenol hybrid structure, leading to cytotoxic properties distinct from the pyrrolizine core’s anti-inflammatory applications.

Biological Activity: The target compound’s role in mPGES-1 inhibition aligns with efforts to develop dual COX/5-LOX inhibitors (e.g., ML3000 derivatives) for inflammatory diseases . By contrast, the phenolic derivative () emphasizes cytotoxic applications, highlighting how structural modifications redirect biological function.

Research Implications and Gaps

- Synthetic Utility : The 5-carbaldehyde group in the target compound enables facile derivatization, as demonstrated in the synthesis of arylpyrrolizine scaffolds for drug discovery .

- Activity Data Limitations : While the 5-methyl-7-carbaldehyde isomer () is structurally characterized, its biological activity remains unexplored in the provided evidence.

- Metabolic Profiling : The acetylated analog () is cataloged as a metabolite, but its pharmacological relevance requires further study.

Biological Activity

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde (C9H11NO) is a compound belonging to the pyrrolizine family, which has garnered attention due to its diverse biological activities. This article explores the biological activities of this compound, including its anti-inflammatory, analgesic, and anticancer properties, as well as its potential mechanisms of action.

This compound is characterized by the following properties:

- Molecular Formula : C9H11NO

- Molecular Weight : 149.19 g/mol

- IUPAC Name : this compound

- CAS Number : 55041-87-7

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the anti-inflammatory and analgesic potential of pyrrolizine derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 |

|---|---|---|

| Compound A | 2.45 | 0.85 |

| Compound B | 5.69 | 3.44 |

| This compound | TBD | TBD |

These studies suggest that derivatives of pyrrolizines could serve as promising candidates for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs like ibuprofen .

Anticancer Activity

The anticancer potential of pyrrolizine derivatives has been extensively investigated. For example, a study evaluated various pyrrolizine compounds against different cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells. The findings indicated that certain derivatives exhibited potent antiproliferative activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HepG2 | 7.97 |

| Compound D | HCT116 | 9.49 |

| Compound E | MCF7 | 13.87 |

The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : The compound exhibits inhibitory effects on COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Antiproliferative Effects : By targeting specific kinases involved in cancer cell proliferation, such as EGFR and CDK2, the compound can induce apoptosis in cancer cells .

- Antioxidant Activity : Some studies suggest that pyrrolizine compounds may also possess antioxidant properties that contribute to their overall biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolizine derivatives for their anticancer properties. In this study:

- Objective : To assess the cytotoxic effects of synthesized pyrrolizines on selected cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assays to determine IC50 values.

- Results : The most potent compounds demonstrated IC50 values below 10 µM across multiple cancer lines.

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde, and how can intermediates be purified?

The synthesis typically involves pyrrolizine scaffolds as core templates. A reactive aldehyde group at position 5 is introduced via formylation or oxidation reactions. For example, carbaldehyde-containing pyrrolizines are synthesized using arylpyrrolizine precursors, with intermediates purified via column chromatography (silica gel) or recrystallization. Key steps include monitoring reaction progress via TLC and confirming purity using HPLC (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic parameters such as unit cell dimensions (e.g., monoclinic , ) and bond angles (e.g., C8–C5–C6 = 125.87°) are resolved to validate the structure. Data-to-parameter ratios >18.5 and -factors <0.04 ensure reliability .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

Initial screening focuses on enzyme inhibition (e.g., microsomal prostaglandin E2 synthase-1, mPGES-1) using fluorescence-based assays or ELISA. IC values are determined via dose-response curves. The aldehyde group at position 5 is critical for covalent binding to catalytic residues .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives under varying reaction conditions?

Yield optimization involves:

- Temperature control : Reflux in ethanol/acetic acid for cyclization (e.g., 80°C for 12 hours) .

- Catalyst screening : Iodine or Lewis acids (e.g., ZnCl) improve azide-alkyne cycloaddition efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

Contradictions in yield data (e.g., 60% vs. 85%) may arise from residual moisture or oxygen sensitivity, requiring inert atmospheres .

Q. How can crystallographic data discrepancies (e.g., torsion angles) be resolved in structural studies?

Discrepancies in torsion angles (e.g., C7A–C7–C18–C19 = 55.01° vs. predicted 50°) arise from packing effects or thermal motion. Refinement protocols include:

Q. What computational methods predict the pharmacokinetic properties of pyrrolizine-carbaldehyde derivatives?

Tools like SwissADME evaluate:

Q. What mechanistic insights explain the selective inhibition of mPGES-1 by this compound?

Molecular docking studies suggest:

- The aldehyde group forms a Schiff base with Lys122 or Arg126 in the mPGES-1 active site.

- Substituents at positions 6 and 7 (e.g., methyl, phenyl) enhance hydrophobic interactions with the binding pocket.

Mutagenesis assays (e.g., K122A mutants) validate these interactions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| 12.2276 (17) | ||

| 104.174 (11) | ||

| -factor | 0.039 |

Q. Table 2. Computational Predictions for Derivatives

| Property | Tool/Method | Outcome |

|---|---|---|

| Log | SwissADME (XLogP3) | 2.8 ± 0.3 |

| H-bond acceptors | Lipinski’s Rule | ≤5 |

| Solubility (mg/mL) | QSPR Model | 0.12–0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.